3-Octanol

Flavor & Fragrance Analytical Chemistry Food Science

3-Octanol is a chiral secondary alcohol whose hydroxyl position and enantiomeric form dictate biological activity and odor profile. Unlike 1- or 2-octanol, only 3-octanol delivers the mushroom-like note and specific semiochemical function. For enantiomer-specific applications (e.g., Myrmica attractant lures), procure (R)-(-)-3-octanol (≥99% ee); racemic material is ineffective. Also serves as a natural antifungal for postharvest fruit treatment, offering a food-safe alternative to synthetic fungicides. Industrial buyers can source 3-octanone for biocatalytic conversion to high-value chiral 3-octanol.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 589-98-0
Cat. No. B1198278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octanol
CAS589-98-0
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCCC(CC)O
InChIInChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3
InChIKeyNMRPBPVERJPACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, ether;  insoluble in water

Structure & Identifiers


Interactive Chemical Structure Model





3-Octanol (CAS 589-98-0) Procurement Data Sheet: Core Identity and Procurement Class


3-Octanol (CAS 589-98-0) is an eight-carbon secondary aliphatic alcohol [1]. This compound exists as a chiral molecule with distinct (R)- and (S)-enantiomers [2] and is available as either a racemic mixture or as enantiomerically enriched fractions [3]. 3-Octanol is widely procured as a volatile flavor and fragrance ingredient with applications ranging from pest management to materials science.

Why Generic Substitution of 3-Octanol with Positional Isomers (e.g., 1-Octanol, 2-Octanol) Fails: A Procurement Risk Assessment


Substituting 3-octanol with other octanol isomers such as 1-octanol or 2-octanol is not a functionally equivalent procurement decision, as the position of the hydroxyl group fundamentally alters the compound's physicochemical properties . This structural difference leads to a distinct odor profile and differential biological activity . Furthermore, the chiral nature of 3-octanol introduces an additional layer of complexity, as its enantiomers exhibit divergent and even opposing semiochemical functions [1]. Consequently, material specification for 3-octanol must be precise, as its unique combination of secondary alcohol character and chiral activity cannot be replicated by its structural analogs.

3-Octanol (CAS 589-98-0) Quantitative Differentiation Guide: Evidence for Scientific and Industrial Selection


3-Octanol's Aqueous Odor Threshold Differentiates It from 1-Octen-3-ol for Scent Profiling and Trace Analysis

3-Octanol has a reported odor threshold in water of 70 µg/L (70 parts per billion) . This value differentiates it from 1-octen-3-ol, a key mushroom volatile with a reported odor threshold in water of 1.0 µg/L (1 part per billion) [1]. The 70-fold difference in odor threshold underscores that 3-octanol is a more subtle and background-oriented contributor to earthy, mushroom-like aroma profiles, whereas 1-octen-3-ol provides a more potent and immediate fungal note.

Flavor & Fragrance Analytical Chemistry Food Science

Enantiomer-Specific Semiochemical Activity of 3-Octanol Dictates Insect Behavioral Response Outcomes

The biological activity of 3-octanol is strictly enantiomer-dependent. (R)-(-)-3-octanol is the sex attractant pheromone for the ant species Myrmica scabrinodis, whereas its (S)-(+)-enantiomer is an alarm pheromone component in ants of the genera Crematogaster [1]. Behavioral assays have confirmed that the (S)-enantiomer is biologically inactive as an attractant for M. scabrinodis and that the presence of the (S)-enantiomer can decrease the response of M. scabrinodis to the active (R)-enantiomer [2].

Entomology Chemical Ecology Pest Management

3-Octanol's Antifungal Potency Against Botrytis cinerea Validated via Dose-Dependent In Vivo and In Vitro Assays

3-Octanol exhibits a dose-dependent inhibitory effect on the fungal pathogen Botrytis cinerea, the causative agent of gray mold [1]. In comparative fumigant assays against Fusarium verticillioides, 3-octanol was less effective than aldehydes like trans-2-nonenal and trans-2-hexenal, but it and 1-octen-3-ol were identified as the most toxic volatile compounds against the stored-grain pest Sitophilus zeamais [2]. This positions 3-octanol as a dual-function biopesticide candidate.

Postharvest Pathology Agricultural Biocontrol Food Preservation

High Safety Margin for Repeated Dose Toxicity in Fragrance Applications Confirmed by RIFM Assessment

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) determined that data on 3-octanol provide a calculated Margin of Exposure (MOE) greater than 100 for the repeated dose toxicity endpoint [1]. This MOE exceeds the typical safety threshold used in fragrance regulatory evaluations. Data from the read-across analog 2-octanol provided a similarly calculated MOE >100 for the reproductive toxicity endpoint and indicated no safety concerns for skin sensitization under declared use levels [2].

Regulatory Toxicology Consumer Product Safety Fragrance Science

Microbial Reductases Enable Enantioselective Synthesis of (R)- and (S)-3-Octanol with ≥90% Enantiomeric Excess

The enantiomers of 3-octanol can be synthesized with high enantiomeric purity using microbial reductases. Reduction of 3-octanone by Curvularia falcata yields (S)-(+)-3-octanol with approximately 90% enantiomeric excess (ee), while reduction by Mucor species provides (R)-(-)-3-octanol with up to 80% ee [1]. Subsequent enzymatic resolution methods using lipases, such as Pseudomonas cepacia lipase-catalyzed transesterification, can achieve enantiomeric purity of ≥99% ee for both enantiomers [2].

Biocatalysis Chiral Synthesis Green Chemistry

3-Octanol (CAS 589-98-0) Application Scenarios: Where Procurement Decisions Are Quantifiably Justified


Development of Species-Specific Semiochemical Lures for Ant Management

Procurement of enantiopure (R)-(-)-3-octanol (≥99% ee) is essential for formulating effective attractant lures for Myrmica scabrinodis [1]. Using racemic 3-octanol or the (S)-(+)-enantiomer would result in significantly reduced or null attraction, as the (S)-enantiomer is inactive and can inhibit the response to the (R)-enantiomer [2]. This application leverages the strict enantiomer-activity relationship.

Postharvest Biocontrol Agent for Botrytis cinerea (Gray Mold) on Fruit

3-Octanol is procured as a naturally occurring, volatile antifungal agent for postharvest treatment of fruits. Its dose-dependent inhibition of B. cinerea, the causal agent of gray mold, has been demonstrated in both in vitro and in vivo assays, and its high safety profile supports its use as a food-safe alternative to synthetic fungicides [3].

Fragrance Formulation Requiring a Nuanced, Earthy-Mushroom Note

For fragrance houses seeking to create a subtle, earthy, and mushroom-like base note, 3-octanol is the superior choice over the more potent 1-octen-3-ol. With an odor threshold in water of 70 µg/L (70 ppb) compared to 1.0 µg/L for 1-octen-3-ol, 3-octanol provides a lower-impact, longer-lasting contribution to a complex scent profile .

Sustainable Chiral Building Block via Biocatalytic Synthesis

Industrial biotech and fine chemical companies can procure 3-octanone for in-house conversion to high-value (R)- or (S)-3-octanol using cost-effective, whole-cell biocatalysts such as Mucor spp. (for the (R)-enantiomer) or Curvularia falcata (for the (S)-enantiomer) [4]. This green chemistry approach offers a competitive advantage in producing chiral pheromones or pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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